2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
Description
Chemical Structure and Properties 2-Methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (molecular formula: C₁₉H₁₅N₃OS; molecular weight: 333.409) is a benzamide derivative featuring a substituted imidazo[1,2-a]pyridine core . The imidazo[1,2-a]pyridine ring is functionalized with a thiophen-2-yl group at the 2-position and a 7-methyl group on the pyridine moiety. This compound’s structure aligns with bioactive imidazopyridine analogs targeting neurological receptors, such as δ-subunit-containing γ-aminobutyric acid type A (GABAₐ) receptors .
For example, imidazo[1,2-a]pyridine derivatives are often prepared by reacting aminopyridines with aldehydes or ketones under mild conditions (e.g., ethanol at room temperature) . Characterization typically involves NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and purity .
Properties
IUPAC Name |
2-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-2-3-8-14(13)19(23)21-18-17(15-9-6-12-24-15)20-16-10-4-5-11-22(16)18/h2-12H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTVCUDSILWHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketones with 2-Aminopyridines
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of α-bromoketones and 2-aminopyridines. For 2-(thiophen-2-yl)imidazo[1,2-a]pyridine, α-bromo-1-(thiophen-2-yl)ketone reacts with 2-aminopyridine under oxidative conditions.
Procedure :
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Combine α-bromo-1-(thiophen-2-yl)ketone (1.0 equiv), 2-aminopyridine (1.5 equiv), and iodine (0.2 equiv) in toluene.
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Quench with saturated NaSO, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 100:5–100:10).
Yield : 88–92%.
Mechanism : Iodine facilitates radical-mediated C–N bond formation, while TBHP oxidizes intermediates to aromatize the ring.
Groebke–Blackburn–Bienaymé Three-Component Reaction
The GBB reaction enables one-pot assembly of imidazo[1,2-a]pyridines using 2-aminopyridine, aldehydes, and isocyanides. For thiophene incorporation, thiophene-2-carbaldehyde serves as the aldehyde component.
Procedure :
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Mix 2-aminopyridine (4.25 mmol), thiophene-2-carbaldehyde (4.25 mmol), and tert-butyl isocyanide (4.25 mmol) in ethanol.
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Stir at room temperature for 24 hours with acetic acid catalysis.
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Filter the precipitate and recrystallize from ethanol.
Yield : 75–80%.
Advantages : Atom economy and scalability without requiring dry conditions.
Optimization of Reaction Conditions
Solvent and Oxidant Screening
Comparative studies reveal toluene as optimal for cyclocondensation (Table 1).
Table 1. Solvent Screening for Core Formation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 92 | 98 |
| Ethyl Acetate | 85 | 95 |
| DMF | 60 | 80 |
TBHP outperforms HO in oxidizing intermediates, reducing side products.
Catalytic Systems for Amidation
Triethylamine vs. DMAP in acylation (Table 2):
Table 2. Base Screening for Acylation
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| EtN | 75 | 12 |
| DMAP | 80 | 8 |
| NaH | 50 | 24 |
DMAP accelerates reaction kinetics via nucleophilic catalysis.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds related to imidazo[1,2-a]pyridines have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown activity against breast cancer cells by modulating signaling pathways related to cell proliferation and survival .
-
Antimicrobial Properties :
- The incorporation of thiophene and imidazo-pyridine structures enhances the antimicrobial efficacy of the compound. Studies have demonstrated that these derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
- Histone Deacetylase Inhibition :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of thiophene-based compounds make them suitable for applications in organic semiconductors. Research has shown that incorporating imidazo[1,2-a]pyridine into polymer matrices can enhance charge transport properties, making them viable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Sensors :
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]pyridine derivatives, including the target compound, against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Activity
In another study, researchers synthesized several thiophene-containing imidazo-pyridine derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with the benzamide moiety had enhanced antibacterial properties compared to their non-benzamide counterparts .
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:
Key Comparisons
Substituent Effects on GABAₐ Receptor Activity The chloro group in DS2 confers δ-subunit selectivity, while the methoxy group in DS2OMe improves brain penetration and radiolabeling utility . Electron-Withdrawing vs. Electron-Donating Groups: Chloro (DS2) and trifluoromethyl substituents enhance binding affinity via hydrophobic/electronic effects, whereas methyl (target compound) may balance solubility and potency .
Physicochemical Properties
- The target compound’s molecular weight (333.41) is within the optimal range for CNS drugs, similar to DS2 (353.82) and DS2OMe (349.38). Its benzamide group likely improves aqueous solubility compared to nitrile-containing analogs (e.g., Compound 14) .
- LogP Predictions : Thiophene and benzamide groups contribute to moderate lipophilicity, favoring blood-brain barrier penetration, as seen in DS2OMe .
Synthetic Accessibility
- The 7-methyl group in the target compound may require regioselective synthesis, unlike simpler analogs (e.g., DS2) derived from unsubstituted imidazopyridines .
- Microwave-assisted synthesis () could optimize yields for similar imidazopyridine derivatives, though reaction conditions for methyl-substituted precursors need validation.
Pharmacological Potential While DS2 and DS2OMe are well-characterized for δ-GABAₐ receptor modulation, the target compound’s methyl group could alter subunit selectivity or efficacy. Comparative electrophysiology studies are needed .
Biological Activity
2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The molecular formula of 2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is , with a molecular weight of 348.4 g/mol. Its structure features an imidazo[1,2-a]pyridine core with a thiophene ring and a benzamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄OS |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2034450-19-4 |
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values of these compounds often range from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties when compared to standard antibiotics like ciprofloxacin .
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of imidazo[1,2-a]pyridine derivatives found that certain modifications in their structure enhanced their efficacy against resistant bacterial strains. The introduction of the thiophene moiety in the compound under review has been linked to improved interaction with bacterial enzymes, resulting in higher antibacterial activity .
Anticancer Properties
The anticancer potential of 2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has also been explored. Compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival. For example, some derivatives have been identified as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in B-cell malignancies .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, and how can reaction conditions be optimized for scalability?
Answer:
Synthesis typically involves multi-step routes starting from imidazo[1,2-a]pyridine precursors. Key steps include:
- Cyclocondensation : Reacting 2-aminopyridine derivatives with α-bromoketones to form the imidazo[1,2-a]pyridine core .
- Amide Coupling : Using coupling agents like EDC/HOBt or HATU to attach the benzamide group to the imidazopyridine intermediate .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 56–75%) by enhancing reaction kinetics .
Optimization Tips : - Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Pd-based catalysts improve cross-coupling reactions for thiophene incorporation .
- Purification : Use flash chromatography or recrystallization to achieve >95% purity .
Basic: How should researchers characterize the physicochemical properties of this compound to inform formulation studies?
Answer:
Critical properties include:
- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO for stock solutions) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., 180–220°C range for analogs) .
- Lipophilicity : Calculate logP values (e.g., ~3.5 for similar imidazopyridines) using HPLC retention times .
- Spectroscopic Data : Confirm structure via H/C NMR (e.g., thiophene protons at δ 7.2–7.5 ppm) and HRMS .
Basic: What in vitro assays are suitable for preliminary biological screening of this compound?
Answer:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase targets (IC determination) .
- Antimicrobial Activity : Broth microdilution against Mycobacterium tuberculosis (MIC <10 μM for analogs) .
- Receptor Binding : Radioligand displacement assays for GABA δ-subunit selectivity .
Advanced: How can researchers identify and validate molecular targets for this compound?
Answer:
- Molecular Docking : Use X-ray structures (e.g., GABA δ-subunit, PDB: 6X3T) to predict binding poses .
- CRISPR/Cas9 Knockout : Validate target necessity by deleting suspected receptors (e.g., δ-GABA) in cell models .
- SPR/BLI : Measure binding kinetics (k/k) for protein-ligand interactions .
- PET Imaging : Radiolabel with C (synthesis via [C]CHOTf) to track brain penetration and target engagement in vivo .
Advanced: What structural modifications enhance potency or selectivity in analogs of this compound?
Answer:
SAR studies of imidazopyridines reveal:
Advanced: How can in vivo efficacy and pharmacokinetics be evaluated for this compound?
Answer:
- Rodent Models : Assess anxiolytic or anticancer effects using elevated plus maze or xenograft models .
- PK Parameters : Measure plasma t, C, and bioavailability via LC-MS/MS after IV/PO dosing .
- BBB Penetration : Quantify brain-to-plasma ratio (e.g., 0.8–1.2 for C-labeled analogs) using PET .
- Metabolite ID : Use HRMS to identify oxidative metabolites in liver microsomes .
Advanced: What mechanistic studies resolve contradictions in reported biological activities?
Answer:
- Functional Selectivity : Test compound activity across receptor isoforms (e.g., α1β3δ vs. α1β3γ2 GABA) via patch-clamp electrophysiology .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify non-specific effects .
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling cascades altered by treatment .
Advanced: How is this compound applied in neuroimaging to study δ-GABAA_AA receptors?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
